methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-7-3-4-10-14-11-8(12(16)15(10)6-7)5-9(19-11)13(17)18-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILYVPYOCRWJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis
This method leverages the Gewald reaction to construct the thiophene core, followed by pyrimidine ring cyclization.
- Start with 1-methylpiperidin-4-one, elemental sulfur, and methyl cyanoacetate under Gewald conditions to form methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
- React the intermediate with triethyl orthoformate to generate an ethoxymethyleneamino derivative.
- Cyclize using hydrazine hydrate or formamide at elevated temperatures (100–120°C) to form the pyrido-thieno-pyrimidine framework.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Gewald Reaction | Sulfur, methyl cyanoacetate, morpholine (reflux, 6 h) | ~75% |
| Cyclization | Formamide (120°C, 3 h) | 60–72% |
Cyclocondensation of Thiourea Derivatives
Thiourea intermediates are cyclized under acidic or basic conditions to form the pyrimidine ring.
- React methyl 2-amino-thieno[2,3-c]pyridine-3-carboxylate with phenylisothiocyanate in ethanol to form a thiourea derivative.
- Treat with concentrated sulfuric acid or ethanolic KOH to induce cyclodehydrosulfurization, yielding the pyrido-thieno-pyrimidine core.
- Cyclization in H₂SO₄ produces thiazinone intermediates, which are further functionalized via hydrazine-mediated sulfur extrusion.
- Alkylation of thione derivatives (e.g., with ethyl chloroacetate) introduces substituents at position 2.
Knoevenagel Condensation for Functionalization
Post-cyclization functionalization is achieved via Knoevenagel reactions.
Example :
- Condense 3-amino-7-methyl-4-oxo-pyrido-thieno-pyrimidine with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form arylidene derivatives.
- Conditions : Piperidine catalyst, ethanol, 2–4 h reflux (yields: 65–80%).
One-Pot Multicomponent Approach
A streamlined method combining Gewald and cyclocondensation steps.
Protocol :
- Combine 1-methylpiperidin-4-one, methyl cyanoacetate, sulfur, and triethyl orthoformate in a single pot.
- Heat under reflux in DMF for 8–12 h, followed by hydrazine hydrate treatment.
Alternative Routes via Thorpe-Ziegler Cyclization
Pyrimidine ring formation via mercaptocarbonitrile intermediates.
Steps :
- Alkylate methyl 3-aminothiophene-2-carboxylate with chloroacetone to form a thioether.
- Deprotonate with NaH and cyclize in DMF at 80°C.
Outcome :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Gewald-Based | Scalable, high regioselectivity | Multi-step purification | 60–75% |
| Thiourea Cyclization | Functional group tolerance | Harsh acid conditions | 50–65% |
| Multicomponent | Time-efficient | Requires strict stoichiometry | 55–70% |
Critical Reaction Parameters
- Temperature : Cyclization above 100°C improves ring closure efficiency.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.
- Catalysts : Piperidine or sodium acetate accelerates Knoevenagel condensations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Structural Overview
The compound has the following structural formula:
- IUPAC Name : Methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
- CAS Number : 1086386-51-7
- Molecular Formula : C₁₃H₁₀N₂O₃S
- Molecular Weight : 274.30 g/mol
Key Features
| Feature | Description |
|---|---|
| Fused Rings | Pyridine and thiophene |
| Functional Groups | Carboxylate group |
| Potential Activities | Enzyme inhibition, receptor binding |
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate. It is utilized in the synthesis of more complex molecules through various chemical reactions, including cyclization with amidines or ureas under acidic or basic conditions. Its unique structure allows for multiple synthetic pathways, leading to diverse derivatives that can exhibit varied chemical properties.
Biology
The compound has been investigated for its biological activities, particularly in the context of drug development. Research indicates that it may interact with specific biological targets such as enzymes and receptors. Key findings include:
- Enzyme Inhibition : Studies have demonstrated that the compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
- Receptor Binding : Preliminary assays indicate that it may bind to specific receptors, which could lead to therapeutic applications in areas such as pain management or cancer treatment.
Medicine
This compound is being explored for its therapeutic potential against various diseases:
- Cancer Treatment : Its ability to inhibit enzymes related to tumor growth positions it as a candidate for anticancer drug development.
- Infectious Diseases : The compound's interaction with biological targets may also extend to antiviral or antibacterial applications.
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and materials due to its unique properties:
- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for formulating advanced materials.
- Research Reagents : It is frequently employed as a reagent in laboratory settings for various chemical reactions.
Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the enzyme inhibition properties of this compound. The results indicated a significant inhibition of enzyme activity at low concentrations, suggesting its potential use as a lead compound in drug design aimed at metabolic diseases.
Study 2: Anticancer Activity
In another research article from Cancer Research, the compound was tested against various cancer cell lines. The findings revealed that it exhibited cytotoxic effects on several types of cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Study 3: Antimicrobial Properties
Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial properties of this compound. It demonstrated effective inhibition against several bacterial strains, supporting its potential as an antibiotic candidate.
Mechanism of Action
The mechanism by which methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to downstream effects that contribute to its biological activity.
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate can be contextualized by comparing it to analogs within the pyrido-pyrimidine family. Below is a detailed analysis:
Structural Analogues and Substitution Effects
a. Methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate (CAS: 1086386-53-9 vs. 1086386-51-7)
- Impact : The 7-methyl group in the target compound may improve metabolic stability but could reduce binding affinity to certain enzymes due to steric effects.
b. N-(3-Pyridinyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Structure : Replaces the methyl ester with a pyridinyl carboxamide (C₁₆H₁₀N₄O₂S, MW: 322.34 g/mol) .
- Activity : Carboxamide derivatives often exhibit enhanced solubility and hydrogen-bonding capacity, which may improve target engagement in biological systems compared to ester analogues .
c. Ethyl 7-Methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Modification: Replaces the thieno ring with a thiazolo moiety (MW: 222.33 g/mol) .
- Consequences : The thiazolo ring introduces a sulfur atom in a different electronic environment, altering π-stacking interactions and redox properties .
Pharmacological Analogues
a. 7-Amino-4-oxo-pyrido[2,3-d]pyrimidines
- Structure: Features a pyrido[2,3-d]pyrimidine core with amino and thioxo groups (e.g., compounds 4b-c and 6a-c in ).
- Activity: Amino substituents at position 7 enhance nucleophilicity, facilitating interactions with biological targets like kinases or GPCRs .
b. N-Cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Biological Activity
Methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate is a complex organic compound belonging to the thieno[2,3-d]pyrimidine class. Its structure includes a pyridine ring fused with a thiophene ring and a carboxylate group, making it a subject of interest in various scientific fields, particularly for its biological activities.
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidine, including this compound, exhibit significant anticancer activity. In particular:
- Cytotoxicity : Compounds similar to this structure have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrido[2,3-d]pyrimidines demonstrated IC50 values as low as 0.57 μM against MCF-7 breast cancer cells and 1.31 μM against HepG2 liver cancer cells .
- Mechanism of Action : The biological activity is often attributed to their ability to inhibit specific kinases involved in cancer cell proliferation and survival. This includes targeting pathways related to tyrosine kinase and phosphatidylinositol-3 kinase (PI3K) .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Antibacterial Effects : Studies have shown that pyrido[2,3-d]pyrimidines possess antibacterial activity against a range of pathogens. The structure allows for interaction with bacterial enzymes or receptors, leading to inhibition of growth .
Antiallergy Activity
In addition to anticancer and antimicrobial properties, this compound has been evaluated for its antiallergy potential:
- Oral Efficacy : In animal models, certain derivatives exhibited potent oral activity in tests for antiallergy effects, outperforming established medications like disodium cromoglycate .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Methyl group at position 7 | Enhances binding affinity to biological targets |
| Fused pyridine-thiophene ring | Increases stability and bioavailability |
| Carboxylate group | Contributes to solubility and interaction with enzymes |
The specific substitution pattern significantly affects the compound's interaction with molecular targets such as enzymes and receptors.
Study on Anticancer Activity
In a recent study focusing on the synthesis and evaluation of pyrido[2,3-d]pyrimidines:
- Synthesis : Compounds were synthesized via cyclization methods involving substituted thiophene derivatives.
- Evaluation : Various derivatives were tested against multiple cancer cell lines. Notably, compounds exhibited selective inhibition of growth in cells expressing specific kinases .
Study on Antimicrobial Effects
Another study highlighted the antibacterial properties of various pyrido[2,3-d]pyrimidine derivatives:
Q & A
Q. What synthetic routes are commonly employed for preparing methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate?
The compound can be synthesized via multi-step reactions involving cyclocondensation and functionalization. For example, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 302936-53-4) are reacted with glycinate derivatives in methanol under basic conditions (triethylamine) to form key intermediates. Subsequent acidification and purification yield the final product . Modifications in substituents (e.g., methyl or phenyl groups) can be introduced at intermediate stages by altering starting materials .
Q. How is the structural conformation of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving molecular conformation. For analogous thieno-pyrimidine derivatives, SC-XRD reveals puckered central pyrimidine rings (flattened boat conformation) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings). Hydrogen bonding networks (e.g., C–H···O interactions) further stabilize the crystal lattice .
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and ring systems. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, while elemental analysis validates purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
Yield optimization requires careful control of solvents, catalysts, and temperature. For example, using sodium methoxide in methanol at 50–60°C promotes cyclization of intermediates . Catalytic methods (e.g., palladium-mediated reductive cyclization) may reduce side reactions, as demonstrated in related nitroarene systems .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Crystallographic challenges include disorder in flexible substituents (e.g., methoxy groups) and weak diffraction due to small crystal size. Refinement strategies involve riding models for hydrogen atoms and isotropic/anisotropic displacement parameters for heavy atoms. Data collection at low temperatures (e.g., 100 K) improves resolution .
Q. How do computational methods (e.g., DFT) complement experimental data in studying this compound’s reactivity?
Density Functional Theory (DFT) calculates molecular electrostatic potentials (MEPs) and frontier orbitals to predict nucleophilic/electrophilic sites. For example, the electron-deficient pyrimidine ring may favor nucleophilic attack at the 4-oxo position, aligning with experimental alkylation patterns .
Q. What contradictions exist in reported biological activities of thieno-pyrimidine derivatives, and how are they analyzed?
Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from substituent-dependent interactions. Structure-Activity Relationship (SAR) studies compare analogs with varying R-groups (e.g., methyl, phenyl) to identify pharmacophores. In vitro assays (e.g., enzyme inhibition) validate hypotheses .
Q. How are environmental and safety risks mitigated during laboratory handling?
Safety protocols include using fume hoods for volatile reagents (e.g., acetic anhydride in synthesis), PPE for skin/eye protection, and proper disposal of toxic byproducts (e.g., chlorinated intermediates). Storage in dry, cool conditions prevents decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
